N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: A piperidinecarboxamide with similar structural features.
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-: Another compound with a piperidine core and similar functional groups.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide is unique due to its quinoline core, which imparts distinct biological activity and chemical reactivity
Properties
Molecular Formula |
C32H33N3O2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(3-methylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C32H33N3O2/c1-22-11-9-15-26(21-22)35(30(36)28-18-17-25-14-5-6-16-27(25)33-28)32(19-7-4-8-20-32)31(37)34-29-23(2)12-10-13-24(29)3/h5-6,9-18,21H,4,7-8,19-20H2,1-3H3,(H,34,37) |
InChI Key |
GJHWVJIWFXPDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=NC3=CC=CC=C3C=C2)C4(CCCCC4)C(=O)NC5=C(C=CC=C5C)C |
Origin of Product |
United States |
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